tert-Butyl-d9-amine

Overview

Description

tert-Butyl-d9-amine (CAS 6045-08-5) is a deuterated tertiary amine with the molecular formula C₄D₉H₂N and a molecular weight of 82.1923 g/mol . It is a stable isotope-labeled compound where nine hydrogen atoms in the tert-butyl group (–C(CH₃)₃) are replaced by deuterium. This structural modification makes it invaluable in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and metabolic research, as deuterium substitution minimizes background interference and enhances detection sensitivity . The compound is categorized under stable isotopes, anti-HIV agents, and insecticides, reflecting its versatility in biomedical and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl-d9-amine can be synthesized through a multi-step process involving the use of deuterated reagents. One common method involves the reaction of deuterated methanol (methanol-D4) with iodine and red phosphorus to produce methyl iodide-D3. This intermediate is then reacted with acetone-D6 to form tert-butanol-D6. Finally, tert-butanol-D6 is converted to this compound through a reaction with imine chloride and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl-d9-amine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Oxidation Reactions: this compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: It can be reduced to form simpler amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated amines, while oxidation reactions can produce oxides or other oxidized derivatives .

Scientific Research Applications

Chemical Research Applications

Stable Isotope Labeling

tert-Butyl-d9-amine is primarily utilized as a stable isotope-labeled compound in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its incorporation into molecular structures allows for the precise study of reaction mechanisms and molecular dynamics. For instance, in studies involving dynamic covalent chemistry, deuterated tert-butyl groups have been shown to facilitate clear differentiation in mass spectra, aiding in the understanding of complex reactions .

Catalytic Agent

The compound serves as a pivotal catalytic agent in various chemical reactions. Its presence can significantly enhance reaction rates and yields, making it valuable for optimizing synthetic processes in both academic and industrial settings .

| Application | Description |

|---|---|

| Mass Spectrometry | Used for tracking molecular changes through isotope labeling |

| Catalysis | Enhances reaction rates and product yields |

| Synthesis | Acts as a reagent to form specific molecular structures |

Biological Applications

Metabolic Tracer

In biological research, this compound is employed as a tracer to investigate metabolic pathways and enzyme activities. Its deuterated nature allows researchers to trace the fate of specific atoms within biochemical reactions, providing insights into metabolic processes.

Pharmacokinetics

The compound is also significant in the development of deuterated drugs. Deuteration can improve the pharmacokinetic properties of pharmaceuticals by altering their metabolism, stability, and efficacy. This application is particularly relevant in drug design where modifications can lead to better therapeutic outcomes.

Medical Applications

Drug Development

In the pharmaceutical industry, this compound is used in the synthesis of deuterated analogs of existing drugs. These analogs often exhibit modified pharmacokinetic profiles that can enhance their therapeutic potential. For example, studies have shown improved anti-inflammatory activity when using deuterated compounds compared to their non-deuterated counterparts .

Industrial Applications

Chemical Manufacturing

this compound finds extensive use in industrial chemistry as a stabilizing agent during chemical reactions. Its ability to stabilize intermediates prevents undesired side reactions, thus ensuring high purity and yield of final products .

Versatility Across Industries

The versatility of this compound extends across various sectors including pharmaceuticals, petrochemicals, and specialty chemicals. Its role as a catalyst and reagent enhances efficiency in large-scale manufacturing processes .

| Industry | Application |

|---|---|

| Pharmaceuticals | Drug synthesis and development |

| Petrochemicals | Optimization of reaction processes |

| Specialty Chemicals | Synthesis of polymers and advanced materials |

Case Study 1: Metabolic Studies

A study published in Nature utilized this compound as a tracer to investigate the metabolic pathways of amino acids in mammalian cells. The incorporation of deuterated amines allowed researchers to track metabolic fluxes accurately, leading to new insights into cellular metabolism.

Case Study 2: Drug Development

Research conducted on anti-inflammatory compounds demonstrated that derivatives synthesized with this compound exhibited enhanced efficacy compared to traditional compounds. The study highlighted how deuteration could lead to improved pharmacodynamics and reduced side effects .

Mechanism of Action

The mechanism of action of tert-Butyl-d9-amine involves its interaction with molecular targets through its amine group. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity and the overall metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl-d9-amine belongs to a broader class of deuterated amines. Key structural analogues include:

Key Differences :

- Amine Type : this compound is a tertiary amine , whereas n-Butyl-d9-amine is a primary amine . Tertiary amines are less basic and less reactive in nucleophilic reactions due to steric hindrance and lack of N–H bonds .

- Deuterium Placement : In this compound, deuterium is localized on the bulky tert-butyl group, whereas n-Butyl-d9-amine features deuterium along its linear carbon chain. This impacts applications; for example, this compound is better suited for studying steric effects in catalysis .

Reactivity and NDMA Formation Potential

N-Nitrosodimethylamine (NDMA), a potent carcinogen, forms via nitrosation of tertiary amines. Evidence from DFT studies reveals:

- Activation Free Energy (ΔG‡) : Aromatic tertiary amines (e.g., ranitidine derivatives) exhibit lower ΔG‡ (12–40 kcal/mol) and higher NDMA yields (2–95%) compared to aliphatic amines. For aliphatic amines, ΔG‡ ranges from 23–28 kcal/mol, correlating with NDMA yields below 6% .

- Carbocation Stability: The stability of the intermediate carbocation (quantified by HEBDE, heterolytic bond dissociation energy) inversely correlates with ΔG‡.

However, steric hindrance may slow nitrosation kinetics, offsetting this effect.

Research Findings and Data Tables

Table 1: NDMA Formation Rates of Selected Tertiary Amines

*Data inferred from structural analogues .

Table 2: Deuterium-Labeled Amines and Their Uses

Biological Activity

tert-Butyl-d9-amine, a deuterated analog of tert-butylamine, has garnered attention in various fields of research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research applications.

Overview of this compound

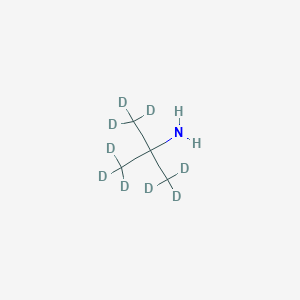

This compound is characterized by the presence of deuterium, which enhances its stability and allows for precise tracking in biochemical studies. Its chemical structure is represented as:

This compound is primarily used in proteomics research and drug development due to its ability to serve as a labeled reagent.

Target Actions

As a labeled analog, this compound acts primarily by:

- Tracing Metabolic Pathways : The incorporation of deuterium allows researchers to trace the fate of specific atoms within metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

- Modulating Enzyme Activity : It may influence enzyme kinetics, thereby affecting biochemical reactions at the molecular level. The presence of deuterium can alter the rate of reactions due to differences in bond strength compared to hydrogen.

Pharmacokinetics

Deuterated compounds like this compound exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. Key properties include:

- Absorption : Enhanced absorption rates in certain biological systems.

- Metabolism : Slower metabolic degradation due to the stronger C-D bond compared to C-H bonds, potentially leading to prolonged activity in vivo .

Cellular Effects

Research indicates that deuterium-labeled compounds can significantly affect cellular functions by:

- Altering Reaction Kinetics : Changes in the kinetics of biochemical reactions can lead to modified cellular responses.

- Influencing Gene Expression : Potential interactions with biomolecules may result in changes in gene expression patterns.

Proteomics and Drug Development

The unique properties of this compound make it valuable in various research applications:

- Mass Spectrometry : It is utilized as a stable isotope-labeled compound for quantitative analysis in proteomics.

- Drug Metabolism Studies : Its ability to trace metabolic pathways aids in understanding drug interactions and efficacy .

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, compounds similar to this compound demonstrated protective effects against neuroinflammation and oxidative stress. These compounds were shown to reduce levels of pro-inflammatory cytokines associated with neurodegenerative diseases .

| Compound | Effect on TNFα | Effect on Aβ Aggregation |

|---|---|---|

| M4 | Decreased | Reduced |

| Galantamine | Significant Reduction | Lowered Compared to Control |

Case Study 2: Enzyme Inhibition

Research has indicated that this compound derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The inhibition profile suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

| Compound | IC50 (μM) AChE | IC50 (μM) BChE |

|---|---|---|

| Compound 7c | 0.75 | 0.164 |

| Tacrine | 0.50 | 0.150 |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize tert-Butyl-d9-amine for isotopic labeling studies?

tert-Butyl-d9-amine is synthesized via deuteration of the precursor tert-butylamine using catalytic deuterium exchange or deuterated reagents (e.g., D₂O, DCl). Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): Analyze the absence of proton signals in deuterated positions (e.g., CD₃ groups) and compare with non-deuterated analogs.

- Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 82.19 (C₄H₂D₉N) and isotopic purity (>98% D) via high-resolution MS.

- Infrared (IR) Spectroscopy: Identify N-H stretching vibrations in non-deuterated regions (if residual protons exist). Always validate purity using chromatography (GC/HPLC) with deuterated solvent controls to avoid proton exchange .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage: Keep in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at ≤4°C to minimize decomposition.

- Handling: Use fume hoods, chemical-resistant gloves (nitrile/neoprene), and explosion-proof equipment due to its flammability (UN 3286).

- Emergency Measures: Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous solutions to prevent corrosive byproducts. Refer to Safety Data Sheets (SDS) for UN transport classifications (Class 3, 6.1, 8) and ensure compliance with GHS hazard labeling .

Q. How is tert-Butyl-d9-amine utilized as a stable isotope tracer in metabolic studies?

- Deuterium Tracing: Incorporate into drug metabolites or biomolecules via reductive amination or nucleophilic substitution, enabling tracking via LC-MS or NMR.

- Kinetic Studies: Use deuterium’s isotopic mass difference to investigate reaction mechanisms (e.g., hydrogen/deuterium exchange rates).

- Quantitative Analysis: Serve as an internal standard for MS-based quantification to correct matrix effects .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference when studying kinetic isotope effects (KIEs) of this compound in catalytic reactions?

- Control Experiments: Compare reaction rates with non-deuterated tert-butylamine under identical conditions (temperature, solvent, catalyst loading).

- Solvent Selection: Use aprotic, non-deuterated solvents (e.g., THF, dioxane) to prevent deuterium exchange.

- Computational Modeling: Calculate theoretical KIEs using DFT to validate experimental outcomes and isolate electronic vs. steric effects. Document deviations >5% as significant KIEs and validate via triplicate trials .

Q. How should researchers address contradictions in deuterium incorporation data across replicate experiments?

- Source Identification: Check for residual moisture (via Karl Fischer titration), solvent purity, and storage conditions affecting isotopic stability.

- Statistical Analysis: Apply ANOVA or t-tests to determine if variability stems from technical error (e.g., pipetting) vs. biological/chemical factors.

- Method Refinement: Optimize reaction quenching (e.g., flash-freezing in liquid N₂) to halt unintended deuterium exchange post-reaction .

Q. What methodologies enable integration of tert-Butyl-d9-amine into multi-isotope probing (MIP) for complex pathway analysis?

- Hybrid Tracers: Combine with ¹³C/¹⁵N-labeled compounds to map metabolic networks via high-resolution MS/MS.

- Data Fusion: Use software tools (e.g., MZmine, XCMS) to align isotopic patterns and deconvolute overlapping signals.

- Cross-Validation: Confirm pathway assignments using enzyme inhibition assays or genetic knockouts .

Q. Methodological Best Practices

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-08-5 | |

| Record name | tert-Butyl-d9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.